molecular formula C18H17FN4O3S2 B2862098 N-(2-fluorophenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 933206-14-5

N-(2-fluorophenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2862098
CAS No.: 933206-14-5
M. Wt: 420.48
InChI Key: HOTOUWLYVIFQSS-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic organic compound with the CAS Number 933206-14-5 and a molecular formula of C18H17FN4O3S2 . It has a molecular weight of 420.48 g/mol and features a complex structure integrating multiple heterocyclic systems, including a dihydropyridin-4-one ring and a 5-methyl-1,3,4-thiadiazole moiety linked by a thioether bridge . This compound is part of a class of chemicals where the 1,3,4-thiadiazole core is recognized in scientific literature for its diverse biological potential; derivatives of this core have been investigated for various pharmacological activities, such as cytotoxic, anticancer, and antimicrobial properties . The specific research applications and full mechanism of action for this exact molecule are subjects of ongoing investigation and are not yet fully characterized. Researchers can utilize this compound as a key intermediate or as a scaffold for further chemical exploration and biological screening. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3S2/c1-11-21-22-18(28-11)27-10-12-7-15(24)16(26-2)8-23(12)9-17(25)20-14-6-4-3-5-13(14)19/h3-8H,9-10H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTOUWLYVIFQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores various aspects of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H19FN4O3S\text{C}_{18}\text{H}_{19}\text{F}\text{N}_4\text{O}_3\text{S}

Key properties include:

  • Molecular Weight : 368.43 g/mol
  • LogP (Partition Coefficient) : Indicates moderate lipophilicity which may influence its bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of the thiadiazole ring and subsequent functionalization to introduce the methoxy and pyridine moieties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent , particularly through its inhibition of key signaling pathways involved in tumor growth.

  • Mechanism of Action :
    • Inhibition of the EGFR (Epidermal Growth Factor Receptor) pathway has been observed, which is crucial in many cancers.
    • Induction of apoptosis in cancer cells through mitochondrial membrane potential disruption was demonstrated using flow cytometry assays .
  • Case Studies :
    • A study reported that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., A549 lung cancer cells) with IC50 values ranging from 10 to 30 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.

  • In Vitro Studies :
    • The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains, revealing effective antibacterial activity with MIC values as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReference
AnticancerA549 (lung cancer)10 - 30 µM
AntibacterialStaphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL

Comparison with Similar Compounds

Heterocycle Variations

  • 1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole : Thiadiazole-containing analogs (e.g., ) often exhibit enhanced metabolic stability compared to oxadiazoles due to sulfur’s resistance to oxidative degradation. However, oxadiazole derivatives (e.g., ) show superior enzyme inhibition, likely due to stronger hydrogen-bonding interactions.
  • 1,2,4-Triazole : Triazole derivatives (e.g., ) demonstrate broader-spectrum antimicrobial activity, attributed to their ability to chelate metal ions in microbial enzymes.

Substituent Effects

  • Methoxy vs. Methyl Groups: Methoxy substituents (e.g., in pyridinone or phenyl rings) improve solubility but may reduce membrane permeability compared to methyl groups .

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